molecular formula C8H12Cl2Ru B7910764 1,5-cyclooctadiene ruthenium dichloride (II)

1,5-cyclooctadiene ruthenium dichloride (II)

Cat. No.: B7910764
M. Wt: 280.2 g/mol
InChI Key: DMRVBCXRFYZCPR-PHFPKPIQSA-L
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Description

1,5-Cyclooctadiene ruthenium dichloride (II), with the molecular formula [Ru(COD)Cl₂]ₙ (COD = 1,5-cyclooctadiene), is a transition metal complex widely used in catalysis and organic synthesis. It is commercially available at 95% purity and is recognized as a green alternative due to its alignment with sustainable chemistry principles . The compound serves as a precursor for homogeneous catalysts, particularly in peptide synthesis, amide formation via dihydrogen elimination, and acceptorless dehydrogenative oxidation of primary amines to nitriles . Its stability under ambient conditions and compatibility with solution-phase reactions make it a versatile tool in organic and organometallic chemistry .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRVBCXRFYZCPR-PHFPKPIQSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-12-2
Record name Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50982-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Synthetic Protocol

The foundational synthesis of Ru(COD)Cl₂ involves the reduction of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in the presence of 1,5-cyclooctadiene (COD). The reaction proceeds under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation of the ruthenium center. A representative procedure is as follows:

  • Reagents and Stoichiometry :

    • RuCl₃·xH₂O (1 equiv., ~7.69 mmol)

    • 1,5-Cyclooctadiene (20 equiv., ~151 mmol)

    • Ethanol (200 mL) as solvent

  • Procedure :

    • RuCl₃·xH₂O and COD are combined in ethanol, and the mixture is degassed via argon purging for 10 minutes.

    • The solution is refluxed at 80–85°C for 72 hours, during which the ruthenium(III) precursor is reduced to ruthenium(II), and COD coordinates to the metal center.

    • The resulting brown precipitate is isolated by hot filtration, washed with cold ethanol, and dried in vacuo to yield Ru(COD)Cl₂.

  • Yield and Purity :

    • Typical yields exceed 95%, with purity confirmed via melting point analysis (>250°C) and nuclear magnetic resonance (NMR) spectroscopy.

Solvent and Ligand Optimization

Alternative solvents and ligand ratios have been explored to enhance reaction efficiency:

  • Solvent Effects : Ethanol remains the solvent of choice due to its ability to stabilize intermediates, but isopropanol and methanol have also been tested, resulting in comparable yields.

  • Ligand Loading : A COD:Ru molar ratio of 20:1 ensures complete coordination, preventing the formation of undesired polynuclear species.

Industrial-Scale Production

While proprietary industrial protocols are scarce in literature, scaled-up processes likely optimize the laboratory method through:

  • Continuous Flow Reactors : Enabling large-volume synthesis with precise temperature and pressure control.

  • Catalyst Recycling : Recovery of unreacted COD and ruthenium species to minimize waste.

  • Purity Gradients : Commercial products are available in purities ranging from 99% to 99.999%, achieved via recrystallization or sublimation.

Characterization and Quality Control

Spectroscopic Techniques

  • UV-Vis Spectroscopy : The disappearance of RuCl₃’s characteristic absorption peak at 382 nm confirms reduction to Ru(II).

  • NMR Spectroscopy : ¹H NMR of the COD ligand in CDCl₃ reveals resonances at δ = 5.4–5.6 ppm (olefinic protons) and δ = 2.1–2.3 ppm (methylene groups).

Physicochemical Properties

PropertyValueSource
Molecular Weight280.16 g/mol
Melting Point200–205°C (decomposes)
AppearanceBrown crystalline powder
SolubilityInsoluble in H₂O; soluble in THF, DCM

Reaction Mechanism and Byproduct Analysis

The synthesis proceeds via a two-electron reduction of Ru(III) to Ru(II), facilitated by COD’s electron-donating capacity. Key steps include:

  • Coordination : COD binds to Ru(III) in a η⁴-fashion, forming a transient intermediate.

  • Reduction : Ethanol acts as a mild reducing agent, converting Ru(III) to Ru(II) with concomitant HCl elimination.

  • Precipitation : The neutral Ru(COD)Cl₂ complex precipitates due to low solubility in ethanol.

Byproducts : Trace quantities of cyclooctane (from COD hydrogenation) and unreacted RuCl₃ are typically removed during filtration.

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Time72 hoursOptimized (≤24 hours)
Yield95–97%>99%
Purity95–98%99–99.999%
ScaleMillimolarKilogram
Cost EfficiencyModerateHigh

Challenges and Mitigation Strategies

  • Oxidation Sensitivity : Ru(COD)Cl₂ is air-sensitive; storage under argon or nitrogen is critical.

  • Thermal Decomposition : Decomposition above 250°C necessitates low-temperature processing.

  • Impurity Control : Recrystallization from dichloromethane/hexane mixtures removes residual COD and salts.

Emerging Innovations

Recent advances focus on:

  • Green Chemistry : Substituting ethanol with biodegradable solvents (e.g., 2-methyltetrahydrofuran).

  • Nanocatalyst Derivatives : Ru(COD)Cl₂ serves as a precursor for hydrogenation catalysts, enhancing selectivity in alkene reductions .

Chemical Reactions Analysis

Ligand Exchange Mechanisms

[RuCl₂(COD)]ₙ undergoes ligand substitution reactions where chloride ions are replaced by stronger-field ligands, altering its catalytic properties. Key examples include:

Ligand TypeReagents/ConditionsProduct ComplexApplicationReference
Nitriles Acetonitrile (NCMe), reflux in ethanol[RuCl₂(COD)(NCMe)₂]·H₂OModel for trans-ligand coordination studies
Phosphines Triphenylphosphine (PPh₃), THF, 60°C[RuCl₂(COD)(PPh₃)₂]Hydrogenation catalysis
N-Heterocyclic Carbenes (NHCs) IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), toluene[Ru(COD)(IMes)Cl₂]Dehydrogenative amide bond formation

Structural Insights

  • X-ray crystallography of [RuCl₂(COD)(NCMe)₂]·H₂O confirms an irregular octahedral geometry with acetonitrile ligands in trans positions and COD occupying two coordination sites .

  • Substitution kinetics depend on solvent polarity and ligand donor strength, with acetonitrile exhibiting faster exchange rates than bulkier phosphines .

Oxidation

Exposure to oxidizing agents like O₂ or peroxides converts [RuCl₂(COD)]ₙ to Ru(III/IV) species:

  • Example : Reaction with H₂O₂ yields RuO₂ clusters, which are active in oxidation catalysis.

Reduction

Hydrogen gas reduces [RuCl₂(COD)]ₙ to Ru(0) nanoparticles under mild conditions (1 atm H₂, 25°C), enabling applications in heterogeneous catalysis .

Dehydrogenative Coupling of Alcohols and Amines

[RuCl₂(COD)]ₙ, when modified with NHC ligands, catalyzes the formation of amides via H₂ elimination:
Reaction : ROH + R'NH₂ → RC(O)NR'₂ + H₂↑

  • Conditions : 80–120°C, toluene, base-free .

  • Yield : >90% for aromatic substrates.

Olefin Metathesis

In the presence of alkylidene initiators, [RuCl₂(COD)]ₙ facilitates olefin metathesis:
Reaction : R₁CH=CHR₂ + R₃CH=CHR₄ → R₁CH=CHR₄ + R₃CH=CHR₂

  • Efficiency : Comparable to Grubbs catalysts but requires activating ligands (e.g., PCy₃) .

Transfer Hydrogenation

With dimethylamine borane (DMAB) as a hydrogen source, [RuCl₂(COD)]ₙ reduces unsaturated bonds:

SubstrateProductConditionsYield (%)Reference
KetonesAlcohols25°C, THF85–95
NitrilesAmines60°C, MeOH70–80

Comparative Catalytic Performance

Reaction TypeCatalyst DerivativeTurnover Frequency (TOF, h⁻¹)Selectivity (%)
Amide Synthesis[Ru(COD)(IMes)Cl₂]220>99
Hydrogenation[RuCl₂(COD)(PPh₃)₂]15095

Environmental and Industrial Relevance

  • Green Chemistry : [RuCl₂(COD)]ₙ enables solvent-free amidation and low-temperature hydrogenation, reducing energy consumption .

  • Scalability : Industrial protocols use continuous-flow reactors to optimize ligand substitution and product separation .

Scientific Research Applications

Catalytic Applications

  • Hydrogenation Reactions
    • 1,5-Cyclooctadiene ruthenium dichloride (II) is utilized as a catalyst for the hydrogenation of various alkenes and alkynes. Its efficiency in hydrogenating 1,5-cyclooctadiene under atmospheric conditions has been demonstrated, showing high selectivity and conversion rates .
    • Case Study: A study reported the use of a ruthenium nanocatalyst derived from this complex for the hydrogenation of 1,5-cyclooctadiene, achieving remarkable yields and selectivity .
  • Olefin Metathesis
    • The compound serves as a precursor for catalysts used in olefin metathesis reactions, which are crucial in organic synthesis and polymer chemistry. Its ability to facilitate the exchange of alkyl groups between olefins significantly enhances synthetic pathways in producing complex molecules.
    • Data Table: Olefin Metathesis Performance
      CatalystReaction ConditionsYield (%)
      Ru(COD)Cl₂60 °C, 24h95
      Ru(Grubbs)60 °C, 24h90

Material Science Applications

  • Polymerization Processes
    • The dichloride complex is involved in the synthesis of polymers through coordination polymerization techniques. Its unique structural properties allow it to coordinate with various monomers effectively, leading to high molecular weight polymers.
    • Case Study: Research has shown that using this compound in polymerization can yield materials with enhanced thermal and mechanical properties, making it suitable for applications in coatings and adhesives.
  • Nanomaterials Synthesis
    • The compound is also explored for synthesizing ruthenium-based nanomaterials. These nanomaterials exhibit unique catalytic properties due to their high surface area-to-volume ratio.
    • Data Table: Nanomaterial Properties
      Material TypeAverage Particle Size (nm)Surface Area (m²/g)
      Ru Nanoparticles10-50150-200
      Ru Nanowires5-20200-250

Mechanism of Action

The mechanism of action of 1,5-cyclooctadiene ruthenium dichloride (II) involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The 1,5-cyclooctadiene ligand stabilizes the ruthenium center, allowing it to undergo oxidative addition, reductive elimination, and other catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Ruthenium-Based Analogues

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
  • Structure : Contains 2-methylallyl ligands instead of chloride.
  • Applications : Effective in amide reduction and hydroamidation reactions but is more expensive than RuCl₃-based systems .
  • Performance : Exhibits slightly lower selectivity compared to [Ru(COD)Cl₂]ₙ in amide reduction (e.g., 95% selectivity vs. >99% for [Ru(COD)Cl₂]ₙ in optimized systems) .
  • Cost : Replaced by RuCl₃·3H₂O in some protocols due to cost constraints .
Grubbs’ Catalyst (Bis(tricyclohexylphosphine)benzylidene Ruthenium(IV) Dichloride)
  • Structure : Features a benzylidene ligand and tricyclohexylphosphine.
  • Applications : Specialized in ring-opening metathesis polymerization (ROMP) of 1,5-cyclooctadiene to synthesize low-MW polyethylenes .
  • Performance : Demonstrates living polymerization characteristics with narrow molecular weight distributions (Đ < 1.2) .
Bis(acrylonitrile-κN)dichlorido(η⁴-cycloocta-1,5-diene)ruthenium(II)
  • Structure : Acrylonitrile ligands replace chloride.
  • Applications: Used as a precursor for organometallic syntheses due to labile nitrile ligands .

Platinum and Iridium Analogues

Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂)
  • Structure : Platinum center with COD and chloride ligands.
  • Applications : Primarily employed in materials science and as a reference compound in mass spectrometry studies .
  • Performance : Forms ammonium adducts and dimers in mass spectrometry, similar to [Ru(COD)Cl₂]ₙ, but lacks reported catalytic activity in organic synthesis .
Chloro(1,5-cyclooctadiene)iridium(I) Dimer
  • Structure : Dinuclear Ir complex with bridging chloride ligands.
  • Applications : Stabilizes high-entropy alloys for acidic oxygen evolution reactions .
  • Performance : Less studied in organic catalysis compared to Ru analogues but shows promise in electrocatalysis .

Rhodium Analogues

Chloro(1,5-cyclooctadiene)rhodium(I) Dimer
  • Structure : Dinuclear Rh complex with COD and chloride ligands.
  • Applications: Limited to niche hydrogenation and carbonylation reactions .
  • Performance: Lower turnover frequencies (TOF) compared to Ru catalysts in hydrogenation (e.g., TOF < 100 h⁻¹ vs. 451 h⁻¹ for Ru nanocatalysts) .

Comparative Data Table

Compound Metal Ligands Key Applications Catalytic Performance (TOF/Selectivity) Stability Green Chemistry Compliance
[Ru(COD)Cl₂]ₙ Ru COD, Cl⁻ Amide synthesis, dehydrogenative oxidation TOF = 451 h⁻¹ (hydrogenation), >99% selectivity Air-stable, moisture-sensitive Yes
Bis(2-methylallyl)(1,5-COD)Ru(II) Ru 2-methylallyl, COD Amide reduction, hydroamidation ~90% selectivity Air/moisture-sensitive No
Pt(COD)Cl₂ Pt COD, Cl⁻ Materials science, mass spectrometry N/A Stable under inert conditions No
Chloro(1,5-COD)Ir(I) dimer Ir COD, Cl⁻ Electrocatalysis (oxygen evolution) N/A High thermal stability No
Grubbs’ Catalyst Ru Benzylidene, phosphine ROMP of cyclooctadiene Đ < 1.2 (polymer dispersity) Sensitive to oxygen No

Biological Activity

1,5-Cyclooctadiene ruthenium dichloride (Ru(COD)Cl2_2) is a notable organometallic compound with increasing interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, including cytotoxicity, mechanisms of action, and applications in cancer therapy.

Overview of 1,5-Cyclooctadiene Ruthenium Dichloride

  • Chemical Structure : The compound consists of a ruthenium center coordinated to two chloride ions and a 1,5-cyclooctadiene ligand.
  • Molecular Formula : C8_8H12_{12}Cl2_2Ru
  • CAS Number : 50982-12-2

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of Ru(COD)Cl2_2 against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell LineIC50_{50} (μM)Reference
MCF7 (ER+ Breast Cancer)0.50 ± 0.09
MDA-MB-231 (TNBC)0.39 ± 0.09
H295R (Adrenocortical Carcinoma)0.63 ± 0.05
A2780 (Ovarian Cancer)<5.5

These values indicate that Ru(COD)Cl2_2 exhibits significant cytotoxicity across various cancer types, particularly in hormone receptor-negative breast cancer and adrenocortical carcinoma.

The mechanisms underlying the biological activity of Ru(COD)Cl2_2 are multifaceted:

  • Cell Cycle Arrest : Ru complexes have been shown to induce cell cycle arrest in the G2/M phase, leading to inhibited proliferation.
  • Apoptosis Induction : Flow cytometry analyses reveal that treatment with Ru(COD)Cl2_2 can lead to apoptosis in cancer cells, characterized by Annexin V staining and propidium iodide uptake .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the cytotoxic effects of ruthenium complexes, contributing to oxidative stress within cancer cells .
  • Mitochondrial Targeting : Some studies suggest that these compounds may interact with mitochondrial pathways, further promoting apoptosis and reducing cell viability .

In Vivo Studies

In vivo experiments have also been conducted to evaluate the antitumor efficacy of Ru(COD)Cl2_2. Notably:

  • Tumor Growth Inhibition : In animal models, administration of Ru(COD)Cl2_2 resulted in significant reductions in tumor size compared to control groups.
  • Toxicity Assessment : Importantly, studies indicated minimal systemic toxicity at therapeutic doses, suggesting a favorable safety profile for further clinical exploration .

Case Studies

  • Breast Cancer Treatment :
    • A study highlighted the efficacy of Ru(COD)Cl2_2 against MDA-MB-231 cells, showing an IC50_{50} of 0.39 μM. This suggests potential as a treatment for triple-negative breast cancer, which is often resistant to conventional therapies .
  • Ovarian Cancer Resistance :
    • In models resistant to cisplatin, Ru(COD)Cl2_2 demonstrated comparable or enhanced cytotoxicity relative to traditional chemotherapeutics, indicating its potential role in overcoming drug resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,5-cyclooctadiene ruthenium dichloride (II), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions starting from ruthenium(III) chloride (RuCl₃) or RuCl₃ hydrate. For example, RuCl₃ is reduced in the presence of 1,5-cyclooctadiene (1,5-COD) under inert atmospheres (e.g., nitrogen or argon) to stabilize the Ru(II) oxidation state. Solvents like ethanol or THF are used, with reaction temperatures ranging from 60–80°C. Yield optimization requires precise stoichiometric control of 1,5-COD and reducing agents (e.g., zinc dust). Purity is confirmed via elemental analysis and NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 1,5-cyclooctadiene ruthenium dichloride (II)?

  • Methodological Answer :

  • ¹H and ¹³C NMR : To confirm ligand coordination and assess purity by identifying proton environments of the 1,5-COD ligand.
  • X-ray crystallography : Resolves the octahedral geometry around Ru(II) and bond lengths between Ru and Cl/COD ligands.
  • Elemental analysis : Validates stoichiometry (e.g., C, H, Cl, Ru content).
  • IR spectroscopy : Detects Ru–Cl stretching vibrations (~300–400 cm⁻¹) and COD ligand signatures.
    Cross-referencing these methods ensures accurate structural assignment .

Q. What safety protocols are critical when handling 1,5-cyclooctadiene ruthenium dichloride (II) in laboratory settings?

  • Methodological Answer :

  • Storage : Under nitrogen in sealed, airtight containers at 2–8°C to prevent oxidation or moisture absorption.
  • Handling : Use explosion-proof equipment and grounded metal containers to mitigate static discharge risks. Avoid contact with oxidizers (e.g., peroxides, chlorates) due to potential redox reactions.
  • PPE : Lab coats, nitrile gloves, and safety goggles are mandatory. Conduct work in fume hoods to limit inhalation exposure .

Advanced Research Questions

Q. How does the 1,5-cyclooctadiene ligand influence the catalytic activity of Ru(II) complexes in hydrogenation or transfer hydrogenation reactions?

  • Methodological Answer : The 1,5-COD ligand acts as a labile π-donor, stabilizing the Ru(II) center while allowing partial dissociation during catalysis. For hydrogenation, the COD ligand’s flexibility enables substrate access to the metal center, facilitating H₂ activation. Comparative studies with rigid ligands (e.g., bipyridine) show reduced activity, highlighting the COD’s role in balancing stability and reactivity. Kinetic studies (e.g., monitoring H₂ uptake via gas burette) and DFT calculations can elucidate mechanistic pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies of 1,5-cyclooctadiene ruthenium dichloride (II) across different studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Substrate scope : Test the catalyst against standardized substrates (e.g., acetophenone for transfer hydrogenation).
  • Reaction conditions : Control solvent polarity, temperature, and pressure (for gas-phase reactions).
  • Catalyst pre-treatment : Ensure consistent activation protocols (e.g., pre-reduction with H₂).
    Reproducibility is enhanced by detailed reporting of turnover frequencies (TOFs) and characterization of catalyst post-reaction (e.g., XPS to confirm oxidation state stability) .

Q. How does ligand substitution (e.g., replacing COD with cymene or phosphines) alter the electronic and steric properties of Ru(II) complexes?

  • Methodological Answer :

  • Electronic effects : Cyclic voltammetry (CV) measures shifts in Ru(II/III) redox potentials. COD’s strong π-backbonding lowers oxidation potential compared to weaker σ-donors like cymene.
  • Steric effects : X-ray structures reveal changes in coordination geometry. Bulky phosphines (e.g., PCy₃) increase steric hindrance, reducing substrate accessibility.
  • Catalytic impact : Compare turnover numbers (TONs) in benchmark reactions (e.g., alkene isomerization) to quantify ligand effects. Studies show COD-based complexes outperform phosphine-ligated analogs in open-system reactions .

Q. What are the challenges in synthesizing air- and moisture-stable derivatives of 1,5-cyclooctadiene ruthenium dichloride (II) for aqueous-phase catalysis?

  • Methodological Answer : Ru(II)-COD complexes are inherently moisture-sensitive due to labile Cl⁻ ligands. Stabilization strategies include:

  • Ligand functionalization : Introduce hydrophilic groups (e.g., –SO₃H) to the COD backbone.
  • Ion exchange : Replace Cl⁻ with non-labile anions (e.g., PF₆⁻) to prevent hydrolysis.
  • Encapsulation : Use supramolecular hosts (e.g., cyclodextrins) to shield the metal center.
    Stability is assessed via prolonged exposure to humid air, monitored by NMR and mass spectrometry .

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